Cas no 1211591-44-4 (4-Fluoro-3-methoxypyridine-2-carboxylic acid)

4-Fluoro-3-methoxypyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-Fluoro-3-methoxypyridine-2-carboxylic acid
- 4-Fluoro-3-methoxypicolinic acid
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- インチ: 1S/C7H6FNO3/c1-12-6-4(8)2-3-9-5(6)7(10)11/h2-3H,1H3,(H,10,11)
- InChIKey: BRJAFKAWFGCAMA-UHFFFAOYSA-N
- ほほえんだ: FC1C=CN=C(C(=O)O)C=1OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 176
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 59.4
4-Fluoro-3-methoxypyridine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029005704-500mg |
4-Fluoro-3-methoxypicolinic acid |
1211591-44-4 | 95% | 500mg |
$1769.25 | 2023-09-04 | |
Alichem | A029005704-1g |
4-Fluoro-3-methoxypicolinic acid |
1211591-44-4 | 95% | 1g |
$2952.90 | 2023-09-04 | |
Alichem | A029005704-250mg |
4-Fluoro-3-methoxypicolinic acid |
1211591-44-4 | 95% | 250mg |
$980.00 | 2023-09-04 |
4-Fluoro-3-methoxypyridine-2-carboxylic acid 関連文献
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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8. Book reviews
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
4-Fluoro-3-methoxypyridine-2-carboxylic acidに関する追加情報
Professional Introduction to 4-Fluoro-3-methoxypyridine-2-carboxylic Acid (CAS No. 1211591-44-4)
4-Fluoro-3-methoxypyridine-2-carboxylic acid, with the chemical identifier CAS No. 1211591-44-4, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic organic compound has garnered attention due to its versatile applications in drug synthesis and medicinal chemistry. The presence of both fluoro and methoxy functional groups on the pyridine ring imparts unique reactivity and binding properties, making it a valuable intermediate in the development of novel therapeutic agents.
The< strong>fluorosubstituent at the 4-position of the pyridine ring enhances the metabolic stability and lipophilicity of the molecule, which are critical factors in drug design. In contrast, the< strong>methoxygroup at the 3-position contributes to electronic modulation and can influence both the pharmacokinetic and pharmacodynamic properties of derivatives. These structural features have been exploited in recent years to develop compounds with improved efficacy and reduced side effects.
In recent years, there has been a surge in research focusing on pyridine derivatives as pharmacophores. The< strong>fluoro-methylated pyridines, such as< strong>4-fluoro-3-methoxypyridine-2-carboxylic acid, have been extensively studied for their potential in treating various diseases, including cancer, infectious diseases, and neurological disorders. For instance, studies have demonstrated that fluorinated pyridines can enhance binding affinity to biological targets by improving hydrophobic interactions and reducing metabolic degradation.
One of the most compelling applications of< strong>4-fluoro-3-methoxypyridine-2-carboxylic acidis in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By incorporating this compound into drug candidates, researchers aim to develop selective inhibitors that can modulate kinase activity without affecting other cellular processes. Preliminary studies have shown promising results in preclinical models, suggesting its potential as a lead compound for further development.
The< strong>methoxygroup in< strong>4-fluoro-3-methoxypyridine-2-carboxylic acidalso facilitates further functionalization through various chemical transformations. This flexibility allows chemists to tailor the molecule's properties for specific applications. For example, esterification or amidation of the carboxylic acid group can yield derivatives with enhanced solubility or bioavailability. Such modifications are essential for optimizing drug candidates for clinical use.
The synthesis of< strong>4-fluoro-3-methoxypyridine-2-carboxylic acidtypically involves multi-step organic reactions, starting from commercially available precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce the fluoro and methoxy groups efficiently. These methods not only improve yield but also minimize byproduct formation, making the process more sustainable and scalable for industrial production.
In addition to its pharmaceutical applications, this compound has shown promise in materials science and agrochemical research. The unique electronic properties of< strong>fluoro-methylated pyridines make them suitable for developing advanced materials with tailored optical and electronic characteristics. Furthermore, derivatives of this compound have been explored as intermediates in the synthesis of agrochemicals that exhibit enhanced pest resistance and environmental safety.
The growing interest in< strong>4-fluoro-3-methoxypyridine-2-carboxylic acidhas led to several patents being filed by pharmaceutical companies seeking to commercialize derivatives of this compound. As research continues to uncover new applications and synthetic routes, its importance in both academic and industrial settings is likely to increase further. Collaborative efforts between chemists, biologists, and pharmacologists are essential to fully realize its potential in drug discovery and development.
In conclusion,< strong>4-fluoro-3-methoxypyridine-2-carboxylic acid(CAS No. 1211591-44-4) is a multifaceted compound with significant implications for pharmaceutical chemistry. Its structural features enable diverse applications in drug synthesis, particularly in the development of kinase inhibitors and other therapeutic agents. The ongoing research into this compound underscores its importance as a building block for innovative medicines and materials. As scientific understanding advances, we can expect even more exciting discoveries involving this versatile chemical entity.
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